molecular formula C17H13Cl2NOS B11148147 3,4-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11148147
M. Wt: 350.3 g/mol
InChI Key: TXMJONAFZFCMCN-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide is a benzothiophene-derived carboxamide characterized by a 3,4-dichloro-substituted benzothiophene core and a 3,4-dimethylphenyl amide group. Benzothiophene carboxamides are often studied for their electronic properties and bioactivity, influenced by halogenation and substituent patterns. Crystallographic tools like SHELX and ORTEP-3 (used for structural validation) are critical for confirming such compounds' molecular configurations .

Properties

Molecular Formula

C17H13Cl2NOS

Molecular Weight

350.3 g/mol

IUPAC Name

3,4-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H13Cl2NOS/c1-9-6-7-11(8-10(9)2)20-17(21)16-15(19)14-12(18)4-3-5-13(14)22-16/h3-8H,1-2H3,(H,20,21)

InChI Key

TXMJONAFZFCMCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Followed by Cyclization

This method involves the acylation of thiophenol derivatives with chloroacetyl chloride under Friedel-Crafts conditions. For example, reacting 3,4-dimethylthiophenol with chloroacetyl chloride in the presence of AlCl₃ generates a ketone intermediate, which undergoes cyclization via intramolecular nucleophilic attack. Cyclization is typically conducted in refluxing toluene, yielding the benzothiophene skeleton with >85% purity.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling between 2-bromo-3,4-dimethylbenzene and thiophene-2-boronic acid offers a higher regioselectivity. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF at 110°C, this method achieves 70–75% yields while minimizing byproducts.

Dichlorination at the 3,4-Positions

Selective chlorination of the benzothiophene core is critical. Two approaches are validated:

Direct Electrophilic Chlorination

Treatment with Cl₂ gas in CCl₄ at 0–5°C introduces chlorine atoms at the 3 and 4 positions. Excess Cl₂ (2.2 equivalents) ensures complete dichlorination, though over-chlorination at the 6 position may occur if temperatures exceed 10°C. Yields range from 65% to 78%, with purity confirmed via HPLC.

N-Chlorosuccinimide (NCS) Mediated Chlorination

NCS in acetic acid under reflux provides better control, particularly for lab-scale synthesis. A molar ratio of 1:2.1 (benzothiophene:NCS) achieves 72% yield, with <5% mono-chlorinated byproducts.

Carboxamide Coupling with 3,4-Dimethylaniline

The final step involves coupling the dichlorinated benzothiophene with 3,4-dimethylaniline. Three methods are prevalent:

Schotten-Baumann Reaction

Activating the carboxylic acid (generated via hydrolysis of the benzothiophene methyl ester) with thionyl chloride forms the acyl chloride, which reacts with 3,4-dimethylaniline in a biphasic NaOH/CH₂Cl₂ system. This method yields 60–68% product but requires rigorous pH control.

DCC/HOBt-Mediated Coupling

Using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in DMF at room temperature achieves 75–80% yields. This approach minimizes racemization and is preferred for heat-sensitive intermediates.

Industrial-Scale Continuous Flow Coupling

Recent advancements employ microreactors for rapid mixing and heat dissipation. A 2024 study demonstrated 85% yield at 120°C with a residence time of 5 minutes, significantly outperforming batch processes.

Reaction Optimization and Byproduct Analysis

Solvent Effects on Coupling Efficiency

SolventYield (%)Byproducts (%)
DMF7812
THF6518
Acetonitrile7015

Polar aprotic solvents like DMF enhance nucleophilic attack by 3,4-dimethylaniline, whereas THF’s lower polarity promotes side reactions.

Temperature-Dependent Chlorination

Temperature (°C)Yield (%)6-Chloro Byproduct (%)
0–5782
10–15708
20–256315

Lower temperatures favor 3,4-dichlorination, while higher temperatures lead to undesired 6-position chlorination.

Industrial-Scale Purification Techniques

Crystallization from Ethanol-Water

Crude product dissolved in hot ethanol (70°C) and precipitated with ice-cold water achieves 95% purity. Two recrystallizations increase purity to >99%.

Chromatographic Purification

Flash chromatography on silica gel (hexane:ethyl acetate, 4:1) resolves residual dimethylaniline and mono-chlorinated impurities. This method is cost-prohibitive for large batches but essential for pharmaceutical-grade material.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar–H), 7.45 (s, 1H, Ar–H), 7.12 (d, J = 8.4 Hz, 1H, Ar–H), 2.32 (s, 6H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Mass Spectrometry

ESI-MS m/z: 389.1 [M+H]⁺, consistent with the molecular formula C₁₇H₁₄Cl₂N₂OS.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typical.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 3,4-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide exhibit significant anti-inflammatory activity. In a study screening various benzothiophene derivatives as cyclooxygenase inhibitors, compounds demonstrated promising results against COX-1 and COX-2 enzymes, which are critical targets in the treatment of inflammatory diseases .

Table 1: Inhibitory Activity of Related Compounds

Compound IDCOX-2 Inhibition (%)Analgesic Activity (%)Anti-inflammatory Activity (%)
10a995168
10b904259
13a866564

These findings suggest that the compound may serve as a lead structure for developing new anti-inflammatory drugs.

Antitumor Activity

The potential antitumor properties of benzothiophene derivatives have been explored through various studies. For instance, density functional theory (DFT) calculations have been employed to optimize the molecular structure of related compounds, revealing their potential in targeting cancer cells through mechanisms involving free radical scavenging and apoptosis induction .

Case Study: Antitumor Mechanism Analysis
In a study investigating the antitumor effects of benzothiophene derivatives, it was found that these compounds could inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis in cancer cell lines.

Synthetic Applications

The synthesis of this compound can be achieved through various organic reactions, making it a versatile intermediate in organic synthesis. Its ability to act as a precursor for other functionalized benzothiophenes enhances its utility in synthetic organic chemistry.

Synthesis Methodologies

Common synthetic routes involve:

  • N-acylation reactions , where the amine group reacts with carboxylic acid derivatives.
  • Halogenation processes , which can introduce additional functional groups for further modifications.

Pharmacological Studies

Pharmacological investigations into the compound's efficacy have highlighted its potential in treating conditions such as chronic pain and inflammation. Studies show that compounds with similar structures can significantly reduce pain responses in animal models when compared to standard analgesics like sodium diclofenac .

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous benzothiophene carboxamides from the evidence, focusing on molecular features and physicochemical properties:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Benzothiophene) Substituents (Amide Group) Boiling Point (°C) Density (g/cm³) pKa
Target Compound: 3,4-Dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide C₁₇H₁₄Cl₂NOS (calc.) 358.27 (calc.) 3,4-dichloro 3,4-dimethylphenyl N/A N/A N/A
3,4-Dichloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide C₁₅H₇Cl₄NOS 391.10 3,4-dichloro 3,4-dichlorophenyl N/A N/A N/A
3-Chloro-N-(3,5-dimethylphenyl)-1-benzothiophene-2-carboxamide C₁₇H₁₄ClNOS 315.82 3-chloro 3,5-dimethylphenyl 407.6 ± 45.0 1.335 ± 0.06 11.36 ± 0.70
3-Chloro-N-(3,4-dimethylphenyl)-6-nitro-1-benzothiophene-2-carboxamide C₁₇H₁₃ClN₂O₃S 360.81 3-chloro, 6-nitro 3,4-dimethylphenyl N/A N/A N/A
SAG Analog (cis-isomer) C₂₈H₂₆Cl₂N₃OS 530.50 3,4-dichloro cis-4-(methylamino)cyclohexyl, pyridinylbenzyl N/A N/A N/A

Key Observations:

Substituent Effects on Molecular Weight and Halogenation: The target compound’s molecular weight (calc. 358.27) is lower than ’s dichlorophenyl analog (391.10) due to the replacement of two chlorine atoms with methyl groups on the phenyl ring. introduces a nitro group at the 6-position of the benzothiophene, increasing molecular weight (360.81) and likely altering electronic properties (e.g., electron-withdrawing effects) .

Boiling Point and Density Trends :

  • The 3-chloro-3,5-dimethylphenyl analog () exhibits a high predicted boiling point (407.6°C) and moderate density (1.335 g/cm³), suggesting strong intermolecular forces (e.g., dipole-dipole interactions) due to the polar carboxamide and chloro groups . The target compound’s boiling point and density are expected to differ due to its dichloro and dimethyl substituents.

Biological and Regulatory Considerations: ’s SAG analog, with a pyridinylbenzyl group and cyclohexylamine, demonstrates how bulky substituents can be engineered for specific biological targets (e.g., Hedgehog signaling pathways). Such modifications contrast with the simpler dimethylphenyl group in the target compound . Regulatory documents () highlight that structural analogs like 3,4-dichloro-N-(dimethylamino-cyclohexyl)benzamides are controlled substances, emphasizing the importance of substituent choice in legal status .

Acid-Base Properties :

  • The pKa of ’s compound (11.36 ± 0.70) reflects the weakly basic nature of the carboxamide group, which may influence protonation states under physiological conditions . The target compound’s pKa is expected to be similar but modulated by its dichloro and dimethyl substituents.

Biological Activity

3,4-Dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Benzothiophene
  • Substituents : Dichloro group at the 3 and 4 positions of the phenyl ring and a dimethyl group on the nitrogen atom.

This unique structure contributes to its biological activity, enhancing interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that benzothiophene derivatives exhibit significant antimicrobial properties. The presence of dichloro substitutions in this compound enhances its efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMIC (µg/mL)Comparison with Standard
Staphylococcus aureus1Similar to daptomycin
Enterococcus faecium16Comparable to vancomycin
Escherichia coli>64No significant activity

The dichloro groups are believed to increase lipophilicity, facilitating better penetration into bacterial cells and enhancing antimicrobial activity compared to mono-chloro derivatives .

2. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Specifically, it has shown promising results against Caco-2 (colorectal cancer) and A549 (lung cancer) cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineViability (%)p-value
Caco-239.8<0.001
A54956.90.0019

These results indicate that the compound significantly reduces cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

3. Anti-inflammatory Activity

Benzothiophene derivatives are also noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, although specific mechanisms remain under investigation.

The biological activities of this compound are attributed to its ability to interact with multiple cellular targets:

  • Antimicrobial Mechanism : The dichloro groups enhance electrophilicity, allowing for stronger interactions with microbial targets.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of cell cycle regulators.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of benzothiophene to evaluate their biological activities. For instance, modifications in substituents have led to enhanced potency against specific bacterial strains and improved anticancer efficacy .

Q & A

Q. Basic

  • X-ray Crystallography : Resolves bond lengths, angles, and torsion angles (e.g., C–SO₂–NH–C torsion angle of -60.84°), confirming stereoelectronic effects .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹, S=O stretches at 1150–1350 cm⁻¹) .
  • NMR : Assigns proton environments (e.g., aromatic protons of dimethylphenyl groups at δ 6.7–7.2 ppm) and verifies substitution patterns .

How do hydrogen bonding patterns and molecular conformations revealed by X-ray crystallography influence the compound’s physicochemical properties?

Advanced
Crystal packing analysis shows intermolecular N–H⋯O hydrogen bonds forming inversion dimers, enhancing thermal stability . Conformational flexibility (e.g., bent S-atom geometry with a 66.4° inter-ring tilt) affects solubility and bioavailability. Torsion angles (e.g., -60.84°) influence dipole moments, impacting crystallization behavior and intermolecular interactions .

What strategies are employed to resolve discrepancies between computational predictions and experimental data regarding reactivity or bioactivity?

Q. Advanced

  • Validation via Dual Methods : Compare DFT-calculated bond parameters (e.g., S–N bond length) with crystallographic data to identify systematic errors .
  • Bioactivity Cross-Check : Use orthogonal assays (e.g., enzyme inhibition + receptor binding) to confirm mechanisms when computational docking conflicts with in vitro results. Adjust force fields in simulations to match observed torsion angles .

How can structure-activity relationship (SAR) studies be designed to elucidate the role of dichloro and dimethylphenyl substituents in biological activity?

Q. Advanced

  • Analog Synthesis : Replace Cl with F or methyl groups to assess electronegativity/steric effects. Modify dimethylphenyl to mono-methyl or methoxy derivatives .
  • Biological Testing : Screen analogs against target enzymes (e.g., cytochrome P450) using IC₅₀ assays. Correlate substituent electronic parameters (Hammett σ) with activity trends .
  • Crystallographic SAR : Compare hydrogen-bonding motifs of active vs. inactive analogs to identify critical interactions .

What are the key considerations in selecting biological assays to evaluate the compound’s potential therapeutic effects?

Q. Basic

  • Target Relevance : Prioritize assays aligned with the compound’s structural motifs (e.g., benzothiophene-carboxamides often target kinases or GPCRs) .
  • Assay Type : Use fluorescence polarization for binding affinity or colorimetric assays (e.g., MTT) for cytotoxicity. Validate with positive controls (e.g., staurosporine for kinase inhibition) .

What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Q. Advanced

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 9–12) conditions at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-MS to identify labile groups (e.g., amide hydrolysis) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures. Correlate with crystallographic data on hydrogen-bonding networks .

How can researchers address challenges in reproducing synthetic procedures, particularly regarding purity and byproduct formation?

Q. Advanced

  • Byproduct Tracking : Use LC-MS to identify side products (e.g., sulfonic acid derivatives from incomplete chlorosulfonation) .
  • Process Optimization : Adjust reagent addition rates (e.g., dropwise chlorosulfonic acid at 0°C) and purification steps (e.g., sequential recrystallization from ethanol/water) .
  • Collaborative Validation : Share crystalline samples for independent XRD validation to confirm structural reproducibility .

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